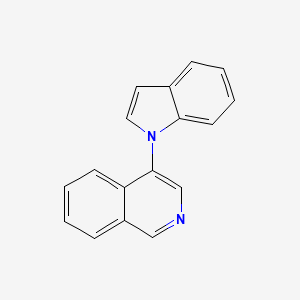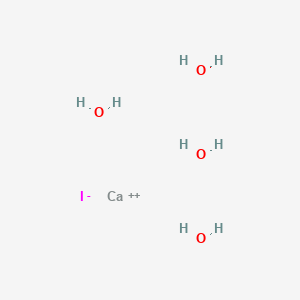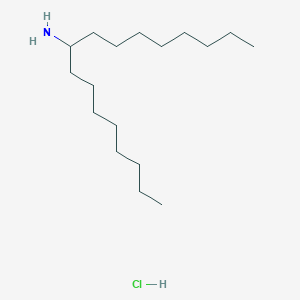![molecular formula C15H15NO B14124874 4,5-Dimethyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14124874.png)
4,5-Dimethyl-[1,1'-biphenyl]-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dimethyl-[1,1’-biphenyl]-2-carboxamide is an organic compound belonging to the class of biphenyl derivatives It is characterized by the presence of two methyl groups at the 4 and 5 positions of the biphenyl structure and a carboxamide group at the 2 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-[1,1’-biphenyl]-2-carboxamide typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Introduction of Methyl Groups: The methyl groups can be introduced through Friedel-Crafts alkylation, where the biphenyl compound reacts with a methylating agent such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the methylated biphenyl compound with an amine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of 4,5-Dimethyl-[1,1’-biphenyl]-2-carboxamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
4,5-Dimethyl-[1,1’-biphenyl]-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated biphenyl derivatives.
科学的研究の応用
4,5-Dimethyl-[1,1’-biphenyl]-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 4,5-Dimethyl-[1,1’-biphenyl]-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 4,4’-Dimethyl-[1,1’-biphenyl]
- 4,4’-Dimethyl-[1,1’-biphenyl]-2-carboxylic acid
- 4,5-Dimethyl-[1,1’-biphenyl]-2-carboxylic acid
Uniqueness
4,5-Dimethyl-[1,1’-biphenyl]-2-carboxamide is unique due to the presence of both methyl groups and a carboxamide group, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for various applications.
特性
分子式 |
C15H15NO |
|---|---|
分子量 |
225.28 g/mol |
IUPAC名 |
4,5-dimethyl-2-phenylbenzamide |
InChI |
InChI=1S/C15H15NO/c1-10-8-13(12-6-4-3-5-7-12)14(15(16)17)9-11(10)2/h3-9H,1-2H3,(H2,16,17) |
InChIキー |
LINFDXQTYBRWRH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1C)C(=O)N)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzo[4,5][1,2,3]triazino[1,6-a]indole](/img/structure/B14124806.png)

methanone](/img/structure/B14124810.png)

![1-(2-fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124824.png)

![4-[[2-[[2-[[4-amino-2-[[6-amino-2-[[5-amino-2-[[2-[[2-[2-[[2-[[6-amino-2-[[5-carbamimidamido-2-[2-(3-phenylpropanoylamino)propanoylamino]pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[1-[[6-amino-1-[(3-amino-1-carboxy-3-oxopropyl)amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14124843.png)




![ethyl 4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B14124890.png)
